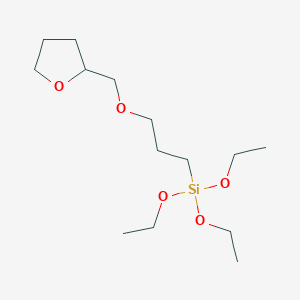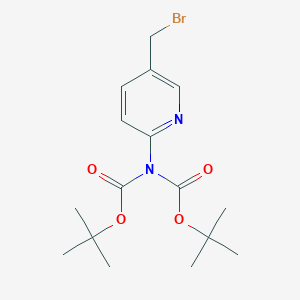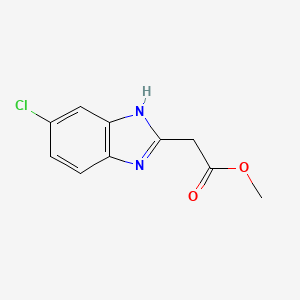
4-phenyl-1-piperidin-4-ylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-1-piperidin-4-ylimidazolidin-2-one is a heterocyclic compound that features both imidazolidinone and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-piperidin-4-ylimidazolidin-2-one typically involves the reaction of a piperidine derivative with an imidazolidinone precursor. One common method includes the use of phosgene as a carbonylating agent in combination with a base such as a tertiary amine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic methods, such as metal catalysis and organocatalysis, are often employed to facilitate the reaction and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-piperidin-4-ylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-phenyl-1-piperidin-4-ylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-1-piperidin-4-ylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-phenyl-1-piperidin-4-ylimidazolidin-2-one can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)imidazolidin-2-one: Similar structure but lacks the phenyl group, which may affect its biological activity and chemical reactivity.
Benzimidazolidin-2-one derivatives: These compounds contain a benzene ring fused to the imidazolidinone moiety, which can influence their properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-phenyl-1-piperidin-4-ylimidazolidin-2-one |
InChI |
InChI=1S/C14H19N3O/c18-14-16-13(11-4-2-1-3-5-11)10-17(14)12-6-8-15-9-7-12/h1-5,12-13,15H,6-10H2,(H,16,18) |
InChI Key |
XNIDTJCFIHOYOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CC(NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-benzenesulfonyl-5-bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8659126.png)





![(2R)-2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B8659168.png)
![7,7-Dimethyl-2-oxaspiro[4.4]nonane-1,3-dione](/img/structure/B8659175.png)

